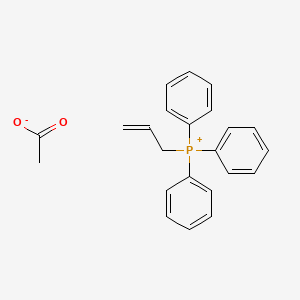

Triphenyl(prop-2-en-1-yl)phosphanium acetate

Description

Triphenyl(prop-2-en-1-yl)phosphanium acetate is a quaternary phosphonium salt characterized by a positively charged phosphorus center bonded to three phenyl groups, an allyl (prop-2-en-1-yl) substituent, and an acetate counterion. Its molecular formula is C₂₃H₂₃O₂P, with a molecular weight of 362.4 g/mol.

This compound is structurally distinct from other phosphonium derivatives due to the combination of aromatic (phenyl), aliphatic (allyl), and carboxylate (acetate) moieties.

Properties

CAS No. |

678972-26-4 |

|---|---|

Molecular Formula |

C23H23O2P |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

triphenyl(prop-2-enyl)phosphanium;acetate |

InChI |

InChI=1S/C21H20P.C2H4O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-2(3)4/h2-17H,1,18H2;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

WYRKYVIDUXNOAB-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Triphenylphosphine with Propenyl Halides

Method Overview

This method involves reacting triphenylphosphine with propenyl bromide or iodide under reflux conditions in a polar aprotic solvent (e.g., acetonitrile or THF). The reaction proceeds via nucleophilic substitution, forming the triphenyl(prop-2-en-1-yl)phosphonium intermediate, which is then treated with acetate to replace the halide counterion.

Reaction Scheme

$$ \text{PPh}3 + \text{CH}2=\text{CHCH}2\text{X} \xrightarrow{\text{Solvent, Reflux}} \text{PPh}3\text{CH}2\text{CH}2\text{CH}2^+\text{X}^- \xrightarrow{\text{AcOH/NaOAc}} \text{PPh}3\text{CH}2\text{CH}2\text{CH}_2^+\text{OAc}^- $$

Experimental Conditions

Key Findings

Wittig Reaction with Allyltriphenylphosphonium Ylides

Method Overview

This approach employs a Wittig ylide intermediate, such as ethyl (triphenylphosphoranylidene)acetate, to introduce the propenyl group. The ylide reacts with aldehydes or ketones to form the desired phosphonium salt, followed by counterion exchange.

Reaction Scheme

$$ \text{PPh}3\text{CH}2\text{COOEt}^- + \text{RCHO} \xrightarrow{\text{Base}} \text{PPh}3\text{CH}2\text{CH}2\text{CH}2^+\text{OAc}^- $$

Experimental Conditions

Key Findings

Anion Exchange from Chloride Salts

Method Overview

Triphenyl(prop-2-en-1-yl)phosphonium chloride is first synthesized via alkylation, then treated with silver acetate or sodium acetate to replace chloride with acetate.

Reaction Scheme

$$ \text{PPh}3\text{CH}2\text{CH}2\text{CH}2^+\text{Cl}^- + \text{AgOAc} \rightarrow \text{PPh}3\text{CH}2\text{CH}2\text{CH}2^+\text{OAc}^- + \text{AgCl} \downarrow $$

Experimental Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Phosphonium Chloride | 1.0 equivalent | |

| AgOAc | 1.1 equivalents | |

| Solvent | H2O/THF or MeCN | |

| Temperature | RT to 40°C | |

| Reaction Time | 4–6 hours |

Key Findings

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation | High purity, scalable | Requires propenyl halide synthesis | 56–85% |

| Wittig Reaction | Stereoselective, versatile for substituted alkenes | Sensitive to base strength and temperature | 75–90% |

| Anion Exchange | Simple, avoids halide handling | Silver acetate cost; AgCl removal needed | ~80% |

Critical Challenges and Solutions

Isomerization Control

The Wittig reaction often yields mixtures of E/Z isomers. To mitigate this:

Chemical Reactions Analysis

Types of Reactions

Triphenyl(prop-2-en-1-yl)phosphanium acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to regenerate the parent phosphine.

Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiolates, and amines can be used under mild conditions.

Major Products Formed

Oxidation: Triphenyl(prop-2-en-1-yl)phosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Triphenyl(prop-2-en-1-yl)phosphanium acetate is widely used as a reagent in organic synthesis. Its applications include:

Functional Group Transformations:

The compound facilitates the conversion of functional groups through nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of olefins from aldehydes and ketones, achieving yields between 73% and 96% depending on the polymer support used .

Synthesis of Heterocycles:

It plays a crucial role in the formation of heterocycles, which are essential structures in many pharmaceuticals. The compound has been employed in reactions that yield various heterocyclic compounds with high selectivity and efficiency .

Metal Complex Formation:

this compound can form metal complexes that are useful in catalysis. These complexes have been shown to enhance reaction rates and selectivity in various synthetic pathways .

Biological Applications

Research into the biological activity of this compound has revealed its potential as a therapeutic agent:

Anticancer Activity:

Studies have demonstrated that derivatives of triphenylphosphonium compounds exhibit significant cytotoxic effects against various cancer cell lines, including colon, melanoma, and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation at low micromolar concentrations .

Mitochondrial Targeting:

The compound is being investigated for its ability to target mitochondria selectively. Mitochondria-targeted triphenylphosphonium derivatives are designed to deliver therapeutic agents directly to mitochondrial sites, enhancing their efficacy while minimizing systemic toxicity . This approach is particularly promising for treating diseases associated with mitochondrial dysfunction.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials:

Catalysis:

The compound serves as a catalyst in various chemical reactions, improving yields and reaction times. Its application in industrial synthesis processes is gaining traction due to its effectiveness and efficiency.

Material Science:

Due to its unique chemical properties, this compound is explored for developing new materials with specific functionalities, such as improved thermal stability and electrical conductivity.

Case Study 1: Synthesis of β-Hydroxyamines

In one study, this compound was used to synthesize β-hydroxyamines from carbonyl compounds. The reaction showcased high yields and selectivity, demonstrating the compound's utility in complex organic transformations .

Case Study 2: Anticancer Activity Assessment

A series of studies evaluated the antiproliferative activity of triphenylphosphonium derivatives against human cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity significantly, leading to further investigations into their mechanisms of action .

Mechanism of Action

The mechanism of action of triphenyl(prop-2-en-1-yl)phosphanium acetate involves its interaction with molecular targets through its phosphine moiety. This interaction can lead to the formation of coordination complexes with metal ions, which can then participate in various catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Triphenyl(prop-2-en-1-yl)phosphanium acetate with structurally or functionally related phosphonium salts and esters:

Key Observations:

- Counterion Effects : The acetate counterion in this compound likely improves aqueous solubility compared to halide salts (e.g., benzyltriphenylphosphonium chloride), which are more lipophilic.

- Substituent Reactivity : The allyl group may facilitate reactions such as Michael additions or polymerization, unlike FBnTP’s fluorobenzyl group, which enhances mitochondrial targeting .

- Functional Diversity : Chavicyl acetate, while containing an allyl group, is an ester with distinct applications in fragrances, highlighting how functional groups dictate utility .

Research Findings and Case Studies

- FBnTP as a Biomedical Tool : Studies on FBnTP demonstrate that fluorinated phosphonium derivatives can serve as voltage-sensitive PET tracers, accumulating in metabolically active tissues like brown adipose tissue . This suggests that this compound, if radiolabeled, might be explored for similar imaging applications, though its lack of fluorination could limit tissue specificity.

- Catalytic and Synthetic Utility: Allyl-substituted phosphonium salts are precursors to ylides for Wittig reactions.

- Thermal Stability : Allyltriphenylphosphonium bromide decomposes at ~250°C, whereas acetate salts generally exhibit lower melting points. This property may influence storage and handling protocols.

Biological Activity

Triphenyl(prop-2-en-1-yl)phosphanium acetate (TPP-Ac) is a phosphonium salt that has garnered attention in scientific research for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

TPP-Ac is characterized by the presence of a triphenylphosphonium moiety attached to a prop-2-en-1-yl group, which contributes to its unique reactivity and interaction with biological systems. Its chemical structure allows for various transformations, making it a versatile compound in both organic synthesis and biological applications.

The biological activity of TPP-Ac is primarily attributed to its ability to interact with cellular components through its phosphine moiety. This interaction can lead to the formation of coordination complexes with metal ions, facilitating catalytic processes that may impact cellular metabolism and signaling pathways. Additionally, TPP-Ac has been shown to target mitochondria, enhancing its potential as an anticancer agent by inducing apoptosis in tumor cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TPP-Ac through various mechanisms:

- Mitochondrial Targeting : TPP-Ac exhibits high mitochondriotropy , which means it preferentially accumulates in mitochondria. This property is crucial for inducing mitochondrial dysfunction in cancer cells, leading to apoptosis. For instance, TPP conjugates demonstrated significant cytotoxicity against various cancer cell lines, including prostate adenocarcinoma (DU-145) and breast carcinoma (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Cell Cycle Arrest : Studies have shown that TPP-Ac can induce G1/S cell cycle arrest in cancer cells, disrupting their proliferation. The compound's ability to alter mitochondrial membrane potential further supports its role in promoting cell death pathways .

- Combination Therapies : TPP-Ac has been explored in combination with other agents to enhance its therapeutic efficacy. For example, when used alongside certain chemotherapeutics, it exhibited synergistic effects that improved overall cytotoxicity against resistant cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, TPP-Ac has demonstrated antimicrobial activity :

- Bacterial Inhibition : Research indicates that phosphonium salts like TPP-Ac can inhibit the growth of various bacterial strains, including multidrug-resistant bacteria such as Acinetobacter baumannii. These compounds may disrupt bacterial membranes or interfere with essential metabolic pathways .

- Antioxidant Properties : TPP-Ac has shown potential as an antioxidant agent by reducing lipid peroxidation levels in vitro. This property could be beneficial in protecting cells from oxidative stress during infections or inflammatory responses .

Table 1: Cytotoxicity of TPP-Ac Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 (Prostate) | 15 | Mitochondrial dysfunction |

| MCF-7 (Breast) | 10 | Apoptosis via mitochondrial pathway |

| HST-116 (Colon) | 20 | Cell cycle arrest |

| A375 (Melanoma) | 12 | Induction of apoptosis |

Table 2: Antimicrobial Activity of TPP-Ac

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Case Studies

- Case Study on Antitumor Efficacy : A recent study evaluated the effects of TPP-Ac on human breast cancer cells (MDA-MB-231). The compound induced significant mitochondrial depolarization and cytochrome c release at concentrations as low as 25 µM, leading to caspase-independent apoptosis .

- Combination Therapy Exploration : Another study investigated the use of TPP-Ac in combination with traditional chemotherapeutics for enhanced efficacy against resistant cancer cell lines. Results showed a marked increase in cytotoxicity when combined with doxorubicin, suggesting a promising avenue for future therapies .

Q & A

Q. What are the standard protocols for synthesizing Triphenyl(prop-2-en-1-yl)phosphanium acetate in a laboratory setting?

Synthesis typically involves quaternization of triphenylphosphine with allyl bromide , followed by anion exchange with acetate. Key steps include:

- Reacting triphenylphosphine with allyl bromide in anhydrous THF under nitrogen, monitoring progress via TLC.

- Isolating the phosphonium bromide intermediate via precipitation in diethyl ether.

- Conducting anion exchange using silver acetate in methanol to yield the acetate salt. Purification is achieved via recrystallization or column chromatography. Characterization requires ¹H/³¹P NMR to confirm quaternization and acetate incorporation .

Q. Which spectroscopic methods are essential for the initial characterization of this compound?

- ¹H NMR : Identifies allyl and aromatic proton environments (δ 5.0–6.0 ppm for allyl groups).

- ³¹P NMR : Confirms phosphonium formation (sharp singlet near δ 20–25 ppm).

- FT-IR : Validates acetate presence (C=O stretch ~1700 cm⁻¹).

- LC-MS : Ensures molecular ion consistency with expected mass. Cross-validation with X-ray crystallography (using SHELX for refinement) resolves ambiguities in structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for Wittig reactions using this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ylide formation.

- Base choice : Strong bases (e.g., NaH) deprotonate the phosphonium salt efficiently.

- Temperature control : Ylide generation requires low temperatures (−78°C to 0°C), while olefination proceeds at RT.

- Substrate compatibility : Electron-deficient aldehydes yield higher efficiency. Monitoring by in-situ ³¹P NMR tracks ylide formation, while HPLC quantifies alkene yields .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Discrepancies (e.g., unexpected NMR splitting or LC-MS adducts) require:

- Repetition under inert atmospheres to exclude oxidation byproducts.

- Alternative ionization techniques (e.g., ESI vs. MALDI) to rule out MS artifacts.

- Computational modeling (DFT) to predict NMR shifts and compare with experimental data.

- Single-crystal X-ray analysis for unambiguous structural confirmation, leveraging SHELXL for refinement .

Q. What strategies elucidate the mechanistic role of this phosphanium salt in palladium-catalyzed cross-coupling reactions?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., oxidative addition vs. transmetalation).

- Electrospray ionization mass spectrometry (ESI-MS) : Captures intermediates like Pd-phosphonium complexes.

- DFT calculations : Map energy profiles for ylide formation and substrate coordination. Contrast with triphenyltin chloride (Ph₃SnCl) systems reveals differences in transmetalation pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.